(4-Propylpyrimidin-5-yl)boronic acid

Description

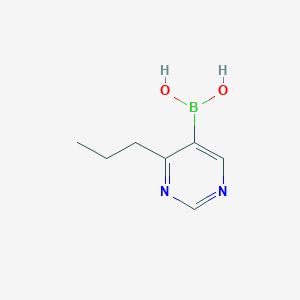

(4-Propylpyrimidin-5-yl)boronic acid is a pyrimidine-based organoboron compound characterized by a boronic acid (-B(OH)₂) group at the 5-position and a propyl substituent at the 4-position of the pyrimidine ring. Pyrimidine boronic acids are widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing heteroaryl compounds, which are critical in pharmaceutical and materials science research . The propyl substituent modulates electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C7H11BN2O2 |

|---|---|

Molecular Weight |

165.99 g/mol |

IUPAC Name |

(4-propylpyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C7H11BN2O2/c1-2-3-7-6(8(11)12)4-9-5-10-7/h4-5,11-12H,2-3H2,1H3 |

InChI Key |

GPWAPJBLNWPOLT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CN=C1CCC)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Propylpyrimidin-5-yl)boronic acid with structurally related boronic acids:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Biological Activity (IC₅₀) | References |

|---|---|---|---|---|---|

| This compound | 4-propyl, pyrimidine | ~166.01* | Research use only; moderate lipophilicity | Not reported | [14]† |

| (4-Ethylpyrimidin-5-yl)boronic acid | 4-ethyl, pyrimidine | 151.96 | Similar to propyl analog; lower lipophilicity | Not reported | [14] |

| 6-Hydroxynaphthalen-2-yl boronic acid | 6-hydroxy, naphthalene | ~192.0 | Sub-micromolar cytotoxicity (IC₅₀ = 0.1969 µM) in 4T1 breast cancer cells | 0.1969 µM | [2, 5] |

| Phenanthren-9-yl boronic acid | Phenanthrene | ~210.0 | Cytotoxic (IC₅₀ = 0.2251 µM) in 4T1 cells | 0.2251 µM | [5] |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | Complex aryl substituents | ~330.0* | Fungal histone deacetylase (HDAC) inhibitor (1 µM) | 1 µM | [3] |

*Calculated based on molecular formulas.

†Inferred from ethyl analog data.

Key Observations:

- Electron-Donating/Withdrawing Groups : Methoxy groups (e.g., in 2-methoxy-5-pyrimidylboronic acid) may raise pKa, reducing reactivity at physiological pH, while chloro substituents (e.g., in 4-chloro-2-(1H-pyrrol-1-yl)pyrimidine-5-boronic acid) lower pKa, enhancing reactivity .

- Aromatic vs. Heteroaromatic Cores : Pyrimidine-based boronic acids (e.g., 4-ethylpyrimidin-5-yl) may exhibit distinct hydrogen-bonding or π-π stacking interactions in biological targets compared to purely aromatic systems like phenanthren-9-yl boronic acid .

Reactivity in Cross-Coupling Reactions

Pyrimidine boronic acids are pivotal in Suzuki-Miyaura reactions for constructing biaryl systems. For example:

Q & A

Q. What are the optimal synthetic routes for (4-Propylpyrimidin-5-yl)boronic acid?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst. For pyrimidine-derived boronic acids like this compound, a common approach starts with functionalizing the pyrimidine ring. For example, halogenation at the 5-position followed by Miyaura borylation (using bis(pinacolato)diboron and a palladium catalyst) can introduce the boronic acid group . High-throughput combinatorial synthesis using multicomponent reactions (e.g., Ugi or Passerini reactions) can also generate diverse boronic acid derivatives efficiently .

Q. How can LC-MS/MS be validated for detecting trace impurities of this compound in pharmaceuticals?

Methodological Answer: Validation should follow ICH guidelines, including parameters like limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. For boronic acids, triple quadrupole LC-MS/MS in MRM mode is preferred due to its sensitivity and selectivity. Key steps include:

- Optimizing ionization parameters (e.g., ESI+ for underivatized boronic acids).

- Using deuterated internal standards to correct for matrix effects.

- Validating linearity across 50–150% of the target concentration (e.g., 0.1–1.5 ppm) with R² > 0.99 .

Advanced Research Questions

Q. How do kinetic parameters of boronic acid-diol binding affect sensor response times?

Methodological Answer: Stopped-flow fluorescence studies reveal that binding kinetics (e.g., kon) determine equilibrium times. For example, boronic acids bind fructose faster (kon ≈ 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) than glucose, enabling real-time fructose detection. Sensor design must account for these kinetics:

Q. What strategies mitigate non-specific interactions in boronic acid-functionalized surfaces for glycoprotein capture?

Methodological Answer: Non-specific binding (e.g., electrostatic interactions) can be minimized by:

Q. How to resolve contradictions in binding affinity data for boronic acids with similar substituents?

Methodological Answer: Discrepancies often arise from assay conditions (pH, temperature) or competing interactions. A systematic approach includes:

- Standardizing assay buffers (e.g., pH 7.4 PBS).

- Comparing thermodynamic (ITC) and kinetic (SPR) data.

- Using computational docking to identify steric or electronic effects of substituents (e.g., propyl vs. methoxy groups) .

Therapeutic & Biological Applications

Q. How to evaluate the anticancer potential of this compound derivatives?

Methodological Answer:

- In vitro screening: Test cytotoxicity against cancer cell lines (e.g., glioblastoma) using MTT assays. Compare IC50 values to reference drugs.

- Mechanistic studies: Use proteasome inhibition assays (e.g., 20S proteasome activity) or apoptosis markers (e.g., caspase-3 activation).

- Structure-activity relationship (SAR): Vary substituents on the pyrimidine ring to optimize potency and selectivity .

Q. What computational methods predict boronic acid interactions with biological targets?

Methodological Answer:

- Molecular docking: Simulate binding to enzymes (e.g., HIV-1 protease) using AutoDock Vina.

- DFT calculations: Analyze electronic effects of substituents on boron’s Lewis acidity.

- MD simulations: Assess stability of boronate ester complexes in aqueous environments .

Analytical & Technical Challenges

Q. What MALDI-MS protocols address boronic acid trimerization during peptide analysis?

Methodological Answer: Trimerization (boroxine formation) can be suppressed by:

Q. How to design boronic acid-based sensors for detecting diols in live cells?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.